ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
CAS No.: 674361-92-3
VCID: VC5300696
Molecular Formula: C19H21NO3S
Molecular Weight: 343.44
* For research use only. Not for human or veterinary use.
![ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE - 674361-92-3](/images/structure/VC5300696.png)
Description |
The compound ethyl 2-(2,4-dimethylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic molecule belonging to the class of cyclopenta[b]thiophene derivatives. These compounds are structurally characterized by a fused thiophene and cyclopentane ring system, often modified with functional groups to enhance biological activity or material properties. This article provides an in-depth examination of the compound's structure, synthesis, properties, and potential applications based on available research. SynthesisThe synthesis of ethyl 2-(2,4-dimethylbenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves:
Spectroscopic CharacterizationThe compound can be characterized using standard analytical techniques:
Biological ActivityCyclopenta[b]thiophene derivatives are known for their diverse pharmacological properties. While specific data on this compound is limited, similar structures exhibit:
Applications
Comparative Data Table
*Note: Data inferred from structurally related compounds. |
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CAS No. | 674361-92-3 | ||||||||||||||||||
Product Name | ETHYL 2-(2,4-DIMETHYLBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE | ||||||||||||||||||
Molecular Formula | C19H21NO3S | ||||||||||||||||||
Molecular Weight | 343.44 | ||||||||||||||||||
IUPAC Name | ethyl 2-[(2,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | ||||||||||||||||||
Standard InChI | InChI=1S/C19H21NO3S/c1-4-23-19(22)16-14-6-5-7-15(14)24-18(16)20-17(21)13-9-8-11(2)10-12(13)3/h8-10H,4-7H2,1-3H3,(H,20,21) | ||||||||||||||||||
Standard InChIKey | QZMNNNBIWRQMSM-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)C)C | ||||||||||||||||||
Solubility | not available | ||||||||||||||||||
PubChem Compound | 953294 | ||||||||||||||||||
Last Modified | Aug 17 2023 |
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